
Coniferonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,9Z,12Z,15Z)-octadecatetraenoic acid is an octadecatetraenoic acid having four double bonds located at positions 5, 9, 12 and 15 (the all-cis-isomer). It has a role as an algal metabolite and a plant metabolite.
Applications De Recherche Scientifique
Air Pollution and Forest Health
Research conducted by the Western Conifers Research Co-Operative indicates that air pollution, including acid rain, impacts the health of Western United States forests, with studies analyzing the effect of pollution on plant growth. Coniferonic acid, being a component of conifer trees, is indirectly involved in these studies (Olson, Binkley, & Böhm, 2011).
Cold Hardiness in Conifers
Bernier-Cardou and Bigras (2001) focused on the design and analysis of experiments related to the cold hardiness of conifers. Given that coniferonic acid is a constituent of conifer trees, this research is relevant to understanding how coniferonic acid may play a role in cold tolerance mechanisms (Bernier-Cardou & Bigras, 2001).
Biochemical Production and Use
Kajikawa et al. (2006) investigated the expression of a fatty acid desaturase from Chlamydomonas reinhardtii which produces pinolenic and coniferonic acids. This study demonstrates the potential for biochemical production of coniferonic acid in organisms like yeast and tobacco (Kajikawa et al., 2006).
Plant Stress Responses
A study on Pinus radiata highlights the plant’s physiological and biochemical responses to heat stress. As coniferonic acid is part of the phytochemical profile of conifers, understanding these responses could shed light on the role of coniferonic acid in stress resilience (Escandón et al., 2016).
Characterization of Conifers
Butcher (2015) reviewed the use of optical atomic spectrometry for analyzing conifers and their products. Coniferonic acid, being a key component of conifers, is likely to be part of such analyses (Butcher, 2015).
Diterpene Resin Acids in Conifers
Keeling and Bohlmann (2006) focused on diterpene resin acids in conifers, crucial for the plant’s resistance to herbivore and pathogen attacks. Coniferonic acid falls under this category, and understanding its role can provide insights into plant defense mechanisms (Keeling & Bohlmann, 2006).
Propriétés
Nom du produit |
Coniferonic acid |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(5Z,9Z,12Z,15Z)-octadeca-5,9,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,13-14H,2,5,8,11-12,15-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,14-13- |
Clé InChI |
DNOBNGNBPVOMLW-XRPCLMINSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CC/C=C\CCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCCC=CCCCC(=O)O |
Synonymes |
coniferonic acid delta5-alpha-linolenic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



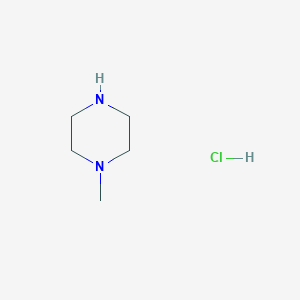
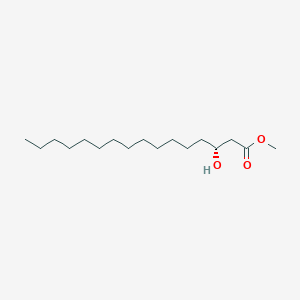

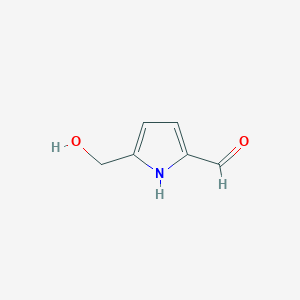


![(R)-Endo-cis-2-azabicyclo[3,3,0]octane-3-carboxylic acid](/img/structure/B1252349.png)
![8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B1252350.png)
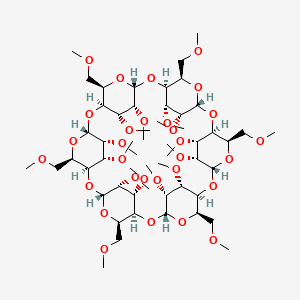

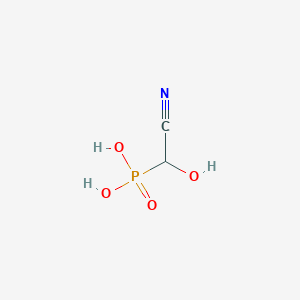

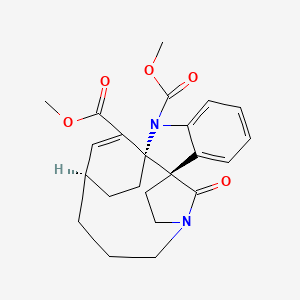
![1-[4-[3-Methyl-4-(3-methylphenyl)-1-piperazinyl]-3-nitrophenyl]piperidine-2,6-dione](/img/structure/B1252363.png)